molecular formula C11H11BrN2O B6306033 (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol CAS No. 1823346-82-2

(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol

Cat. No. B6306033
CAS RN: 1823346-82-2
M. Wt: 267.12 g/mol
InChI Key: WASJKOVJWNXBRP-UHFFFAOYSA-N
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Description

“(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The molecular formula of “(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol” is CHBrO, with an average mass of 201.061 Da and a monoisotopic mass of 199.983673 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, and number of freely rotating bonds. For “(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol”, the flash point is 124.8±23.2 °C, the index of refraction is 1.581, and the molar refractivity is 45.2±0.3 cm^3 .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanolSome general properties can be inferred from its structure The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrierThe compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

properties

IUPAC Name

[1-(4-bromo-3-methylphenyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-4-10(2-3-11(8)12)14-6-9(7-15)5-13-14/h2-6,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASJKOVJWNXBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(C=N2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol

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